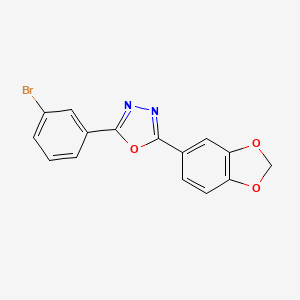![molecular formula C12H13N3O2S B5746557 ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as methomyl, is a carbamate insecticide that is widely used in agricultural practices. It is a broad-spectrum insecticide that acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Methomyl is highly effective against a wide range of pests and is used to control insects in crops such as fruits, vegetables, and ornamental plants.
Wirkmechanismus
Methomyl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
Methomyl has been shown to have a wide range of biochemical and physiological effects on insects. It has been reported to affect the activity of various enzymes, including acetylcholinesterase, esterases, and oxidases. It also disrupts the metabolism of carbohydrates, lipids, and proteins in insects. Methomyl has been shown to affect the development and reproduction of insects, and it can also have sublethal effects on non-target organisms such as birds and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Methomyl is a widely used insecticide that has several advantages for lab experiments. It is highly effective against a wide range of pests, and it has a relatively short half-life in the environment, making it a suitable candidate for field experiments. However, ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can also have adverse effects on non-target organisms, and its use is regulated in many countries. In addition, the toxicity of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can vary depending on the species of insect and the environmental conditions, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of research is the development of new insecticides with improved efficacy and safety. Another area of research is the evaluation of the potential impact of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate on non-target organisms and the environment. There is also a need for further research on the mechanism of action of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate and other carbamate insecticides, as well as the development of new methods for monitoring and detecting the presence of ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate in the environment.
Synthesemethoden
Methomyl can be synthesized by the reaction of methyl isocyanate with 4-methylphenylhydrazine and ethyl chloroformate. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under controlled temperature and pressure conditions. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Methomyl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to evaluate its efficacy in controlling insect pests and to assess its potential impact on the environment. Methomyl has also been used as a model compound to study the mechanism of action of carbamate insecticides and to develop new insecticides with improved efficacy and safety.
Eigenschaften
IUPAC Name |
ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)13-11-15-14-10(18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHJDLVYRRIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)

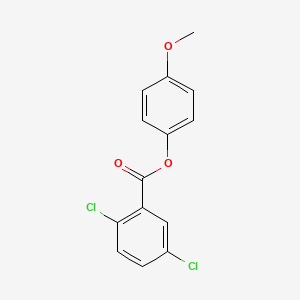
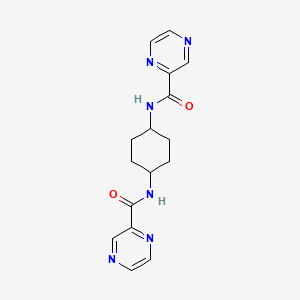
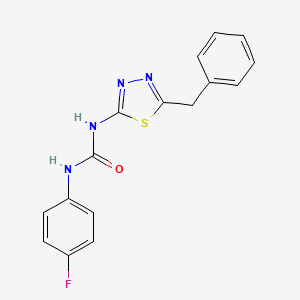

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
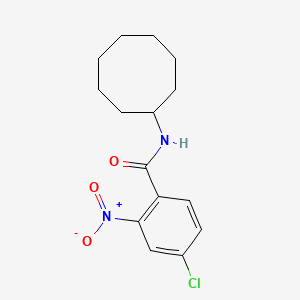
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)

